trans-4-(4-(Cyclopropylmethyl)piperazin-1-yl)cyclohexanamine trihydrochloride
Description
trans-4-(4-(Cyclopropylmethyl)piperazin-1-yl)cyclohexanamine trihydrochloride is a synthetic organic compound featuring a cyclohexane backbone substituted with a piperazine ring modified by a cyclopropylmethyl group. The trans-configuration of the cyclohexylamine moiety ensures distinct stereochemical properties, which are critical for its pharmacological interactions. This compound is primarily utilized in pharmaceutical research as a precursor or intermediate for developing bioactive molecules targeting central nervous system (CNS) disorders .
According to Atotech Chemicals Ltd., the compound is supplied at 95% purity (1g scale) and is tailored for custom synthesis applications, including drug discovery programs. Its synthesis involves multi-step protocols, including reductive amination and palladium-catalyzed hydrogenation, to achieve high stereochemical fidelity . The trihydrochloride salt form enhances solubility and stability, making it suitable for in vitro and in vivo studies.
Properties
IUPAC Name |
4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexan-1-amine;trihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3.3ClH/c15-13-3-5-14(6-4-13)17-9-7-16(8-10-17)11-12-1-2-12;;;/h12-14H,1-11,15H2;3*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEFMMJAQQNBVTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCN(CC2)C3CCC(CC3)N.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30Cl3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
882660-42-6 | |
| Record name | (Trans)-4-(4-(Cyclopropylmethyl)Piperazine-1-yl)Cyclohexan-1-Amine HCl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-4-(4-(Cyclopropylmethyl)piperazin-1-yl)cyclohexanamine trihydrochloride typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the preparation of 4-(Cyclopropylmethyl)piperazine. This can be achieved by reacting cyclopropylmethylamine with piperazine under controlled conditions.
Cyclohexanamine Derivative Formation: The next step involves the introduction of the cyclohexane ring. This is typically done by reacting the piperazine derivative with a cyclohexanone derivative in the presence of a reducing agent such as sodium borohydride.
Hydrochloride Salt Formation: Finally, the compound is converted into its trihydrochloride form by treating it with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the aforementioned synthetic routes. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylmethyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the cyclohexane ring or the piperazine moiety, potentially leading to the formation of more saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce more saturated analogs.
Scientific Research Applications
Therapeutic Applications
-
Antidepressant Activity :
The compound has been identified as a potential antidepressant, acting on neurotransmitter systems involved in mood regulation. Its structure suggests it may interact with serotonin and dopamine receptors, which are crucial targets for antidepressant drugs . -
Anxiolytic Properties :
Research indicates that similar compounds in its class exhibit anxiolytic effects, potentially making trans-4-(4-(Cyclopropylmethyl)piperazin-1-yl)cyclohexanamine trihydrochloride useful in treating anxiety disorders. The modulation of GABAergic activity may be a mechanism through which these effects are mediated . -
Neuroprotective Effects :
Preliminary studies suggest that this compound could have neuroprotective properties, potentially beneficial in conditions such as neurodegenerative diseases. The ability to modulate pathways involved in oxidative stress and inflammation is critical in these contexts .
Case Study 1: Antidepressant Efficacy
A study published in the International Journal of Molecular Sciences explored the antidepressant-like effects of various piperazine derivatives, including this compound. Results indicated significant reductions in depression-like behaviors in animal models, suggesting its potential for clinical application .
Case Study 2: Neuroprotection in Animal Models
Research presented at the International Neurotrauma Symposium highlighted the neuroprotective effects of cyclohexanamine derivatives. In models of traumatic brain injury, these compounds reduced neuronal apoptosis and inflammation markers, indicating a promising avenue for further exploration in neuroprotection .
Mechanism of Action
The mechanism of action of trans-4-(4-(Cyclopropylmethyl)piperazin-1-yl)cyclohexanamine trihydrochloride involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
The compound’s structural and functional analogs can be categorized into three groups: stereoisomers , piperazine derivatives with alternative substituents , and cyclohexylamine-based intermediates . Below is a detailed comparison:
Stereoisomeric Variants
The European patent (EP 3,858,835 A1) describes two stereoisomers synthesized from the same intermediate:
- (1R,4R)-4-(4-(Cyclopropylmethyl)piperazin-1-yl)cyclohexan-1-amine (279) : Exhibits a molecular ion peak at m/z 238 [M + H]+ and distinct NMR signals (e.g., δ 8.60 ppm for aromatic protons in COMPOUND 36) .
- (1S,4S)-4-(4-(Cyclopropylmethyl)piperazin-1-yl)cyclohexan-1-amine (280) : Shares the same molecular weight but differs in NMR splitting patterns (e.g., δ 8.62 ppm for aromatic protons in COMPOUND 40), indicating stereospecific interactions .
Key Difference : The spatial orientation of the cyclohexylamine group affects binding affinity to biological targets. For example, COMPOUND 36 (derived from the R,R-isomer) shows a unique 1H NMR profile compared to COMPOUND 40 (S,S-isomer), suggesting divergent pharmacokinetic behaviors .
Piperazine Derivatives with Alternative Substituents
- Cariprazine Hydrochloride : A clinically approved antipsychotic sharing the trans-cyclohexylamine core but substituted with a 2,3-dichlorophenylpiperazine group. Unlike the cyclopropylmethyl variant, cariprazine’s dichlorophenyl moiety enhances dopamine D3 receptor selectivity .
- 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid: A piperazine derivative with a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
Structural Comparison Table :
| Compound Name | Core Structure | Key Substituent | Molecular Weight (g/mol) |
|---|---|---|---|
| trans-4-(4-(Cyclopropylmethyl)piperazin-1-yl)cyclohexanamine | Cyclohexylamine + piperazine | Cyclopropylmethyl | 293.8 (free base) |
| Cariprazine Hydrochloride | Cyclohexylamine + piperazine | 2,3-Dichlorophenyl | 427.8 |
| 2-[4-(Fmoc)piperazin-1-yl]acetic Acid | Piperazine + acetic acid | Fmoc-protected amine | 376.4 |
Biological Activity
trans-4-(4-(Cyclopropylmethyl)piperazin-1-yl)cyclohexanamine trihydrochloride, also known by its CAS number 876461-31-3, is a compound of significant interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
- Molecular Formula : C14H27N3
- Molecular Weight : 237.384 g/mol
- Density : 1.063 g/cm³
- Boiling Point : 326.1°C at 760 mmHg
- Flash Point : 148.9°C
The compound functions primarily as a modulator of neurotransmitter systems, particularly through its interaction with serotonin and dopamine receptors. It has been noted for its potential effects on the central nervous system (CNS), influencing mood and anxiety levels.
Receptor Interaction
Research indicates that this compound exhibits affinity for:
- Serotonin Receptors (5-HT) : Modulating serotonin levels may contribute to antidepressant and anxiolytic effects.
- Dopamine Receptors (D2/D3) : Potential implications in treating disorders such as schizophrenia and Parkinson's disease.
Biological Activity and Effects
The biological activity of this compound has been evaluated in various studies, focusing on cardiovascular effects, neuropharmacological properties, and potential therapeutic applications.
Cardiovascular Effects
In studies involving anesthetized animal models, the compound demonstrated direct inotropic effects, enhancing cardiac contractility. Additionally, it exhibited vasodilatory properties, which may be beneficial in treating heart failure or hypertension .
Neuropharmacological Properties
The compound has shown promise in preclinical trials for its anxiolytic and antidepressant-like effects. In rodent models, it was observed to reduce anxiety-related behaviors in elevated plus maze tests and increase locomotor activity, suggesting a stimulating effect on the CNS .
Case Studies
-
Case Study on Anxiety Disorders :
A study conducted on rodents indicated that administration of this compound resulted in a significant reduction in anxiety-like behavior compared to control groups. The results were measured using standard behavioral tests such as the open field test and the elevated plus maze . -
Cardiac Function Study :
In a controlled trial involving isolated rat heart preparations, the compound was found to enhance cardiac output significantly without inducing arrhythmias. This suggests a potential therapeutic role in managing heart conditions while minimizing adverse effects .
Comparative Data Table
| Property | Value |
|---|---|
| Molecular Weight | 237.384 g/mol |
| Density | 1.063 g/cm³ |
| Boiling Point | 326.1°C |
| Flash Point | 148.9°C |
| Primary Action | Serotonin/Dopamine Modulator |
| Cardiovascular Effect | Positive Inotropic Effect |
| Anxiolytic Potential | Confirmed in Rodent Models |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for synthesizing trans-4-(4-(Cyclopropylmethyl)piperazin-1-yl)cyclohexanamine trihydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling a cyclohexanamine derivative with a cyclopropylmethyl-piperazine moiety under basic conditions (e.g., triethylamine), followed by salt formation with HCl . Optimization may include adjusting solvent polarity (e.g., dichloromethane vs. acetonitrile), reaction temperature (room temperature vs. reflux), and stoichiometry of reagents. Computational reaction path searches using quantum chemical calculations (e.g., DFT) can predict intermediates and transition states, reducing trial-and-error experimentation .
Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substituent positions and stereochemistry (e.g., trans-configuration of the cyclohexane ring).
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (e.g., 254 nm) to assess purity (>95%) and detect impurities .
- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF can verify molecular weight and salt form (trihydrochloride).
Q. How does the trihydrochloride salt form influence solubility and stability in aqueous buffers?
- Methodological Answer : The trihydrochloride salt enhances water solubility due to ionic interactions. Stability studies should include pH-dependent degradation assays (e.g., pH 1–7.4 at 37°C) monitored via HPLC. Hygroscopicity tests under varying humidity (e.g., 40–80% RH) are critical for storage protocol design .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Methodological Answer :
- Receptor Binding Assays : Screen against GPCRs (e.g., serotonin or dopamine receptors) due to the piperazine moiety’s prevalence in CNS-targeting drugs.
- Cytotoxicity Profiling : Use MTT assays on cell lines (e.g., HEK-293 or SH-SY5Y) to establish IC values.
- Solubility-Permeability Balance : Apply the parallel artificial membrane permeability assay (PAMPA) to predict blood-brain barrier penetration .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with improved target selectivity?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target receptors (e.g., σ-1 or 5-HT).
- Free Energy Perturbation (FEP) : Quantify binding affinity changes upon modifying substituents (e.g., cyclopropylmethyl group).
- Machine Learning : Train models on existing SAR data to predict bioactivity of novel analogs .
Q. What strategies resolve contradictions in experimental vs. computational binding affinity data?
- Methodological Answer :
- Ensemble Docking : Account for protein flexibility by docking to multiple receptor conformations.
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations to assess binding mode stability.
- Experimental Validation : Use surface plasmon resonance (SPR) to measure kinetic parameters (k, k) and reconcile discrepancies .
Q. How can metabolic pathways and degradation products be identified for this compound?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS.
- Forced Degradation Studies : Expose the compound to heat, light, and oxidative conditions (e.g., HO), followed by HPLC-UV/MS profiling .
Q. What methodologies are effective for impurity profiling during scale-up synthesis?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement real-time FTIR or Raman spectroscopy to monitor reaction intermediates.
- Design of Experiments (DoE) : Optimize parameters (e.g., temperature, stirring rate) to minimize byproduct formation.
- Stability-Indicating Methods : Validate HPLC conditions to separate and quantify degradation products .
Data Contradiction Analysis Framework
- Hypothesis Testing : Compare computational predictions (e.g., DFT reaction barriers) with experimental yields. If divergences occur, re-evaluate solvent effects or protonation states in simulations .
- Cross-Validation : Replicate assays in independent labs using standardized protocols (e.g., OECD guidelines) to confirm reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
